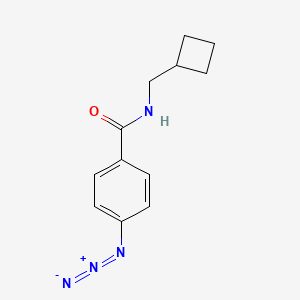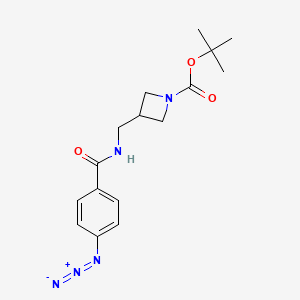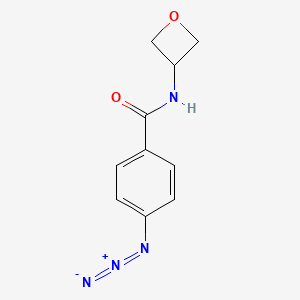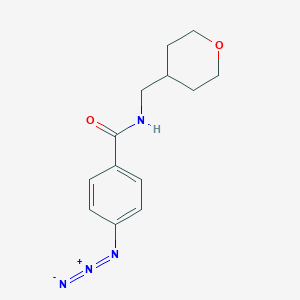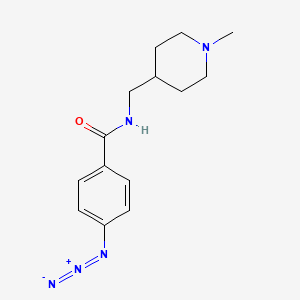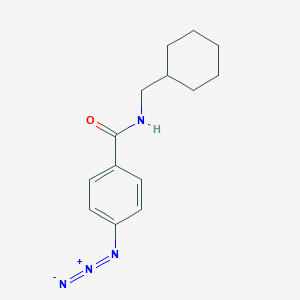
4-Azido-N-(cyclohexylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-N-(cyclohexylmethyl)benzamide is an organic compound that belongs to the class of azides Azides are known for their high reactivity and are often used in various chemical synthesis processes
Preparation Methods
The synthesis of 4-Azido-N-(cyclohexylmethyl)benzamide typically involves the formation of an acyl azide intermediate. One common method includes the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require low temperatures to prevent the decomposition of the azide group . Industrial production methods may involve continuous-flow systems to ensure safety and efficiency .
Chemical Reactions Analysis
4-Azido-N-(cyclohexylmethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to the formation of different amines or amides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Azido-N-(cyclohexylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocycles and other complex organic molecules.
Biology: The compound can be used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Azido-N-(cyclohexylmethyl)benzamide involves the reactivity of the azide group. The azide group can undergo various transformations, such as reduction to an amine or participation in cycloaddition reactions. These transformations allow the compound to interact with different molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
4-Azido-N-(cyclohexylmethyl)benzamide can be compared with other azide-containing compounds, such as:
4-Azidobenzoic acid: Similar in structure but lacks the cyclohexylmethyl group.
4-Azidobenzyl chloride: Contains a benzyl chloride group instead of the benzamide group.
4-Azidophenyl isocyanate: Contains an isocyanate group instead of the benzamide group.
The uniqueness of this compound lies in its specific structure, which combines the azide group with a cyclohexylmethyl and benzamide moiety, providing distinct reactivity and applications .
Properties
IUPAC Name |
4-azido-N-(cyclohexylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-18-17-13-8-6-12(7-9-13)14(19)16-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXAEJXNGGCSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1-[(3-bromophenyl)methyl]imidazole-4-carboxylate](/img/structure/B8230485.png)
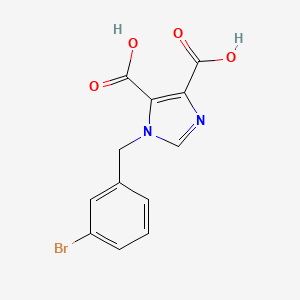
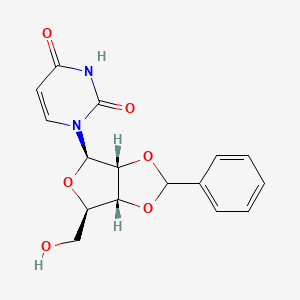
![1-[(4-Methoxyphenyl)methyl]-5-nitropyrazole-3-carboxylic acid](/img/structure/B8230505.png)
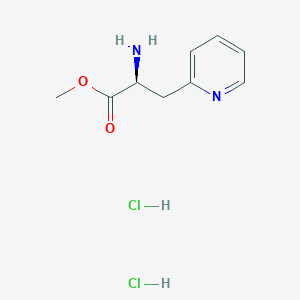
![(3S,6S)-3-[(4-iodophenyl)methyl]-1,6-dimethylpiperazine-2,5-dione](/img/structure/B8230516.png)
![2-amino-N-[(3-fluorophenyl)methyl]acetamide;hydrochloride](/img/structure/B8230521.png)
![Methyl 2-[[6-[(2-chlorophenyl)methylamino]-5-nitropyridin-2-yl]amino]acetate](/img/structure/B8230530.png)
